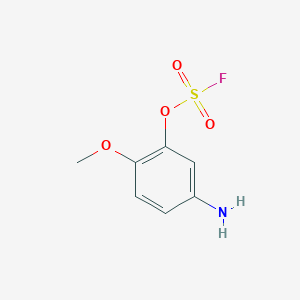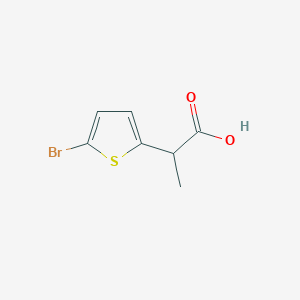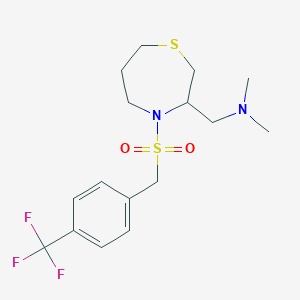![molecular formula C27H23NO5 B2836856 6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866339-73-3](/img/structure/B2836856.png)
6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a quinoline core structure . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the synthesis of many pharmaceuticals and other complex organic molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, and the attachment of the various functional groups . One common method for the synthesis of quinolines is through the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a methoxy group, a benzoyl group, and a quinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Derivative Studies
The compound 6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one, due to its complex structure, is likely to be involved in synthetic organic chemistry research aimed at creating novel compounds with potential biological activities. Studies such as "New Approaches to 6-Oxoisoaporphine and Tetrahydroisoquinoline Derivatives" by Sobarzo-Sánchez et al. (2010) explore similar structures, focusing on the synthesis of derivatives and their potential applications in medicinal chemistry, such as targeting neurological disorders or cancer treatment (Sobarzo-Sánchez et al., 2010).
Theoretical and Structural Analysis
Research like "Synthesis and theoretical study on 5,6-dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines" by Sobarzo-Sánchez et al. (2006) involves the theoretical and structural analysis of similar quinoline derivatives. These studies contribute to understanding the electronic and structural properties that influence the reactivity and stability of these compounds, which is essential for their potential application in developing new pharmacophores (Sobarzo-Sánchez et al., 2006).
Antimicrobial and Anticancer Potential
Research on similar compounds, like "Studies on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, 2,6-diarylpyridines as anti-tubercular agents" by Maurya et al. (2013), explores their antimicrobial potential, particularly against tuberculosis. This research indicates that quinoline derivatives can be potent antimicrobial agents, which could extend to the compound , provided it possesses similar structural features conducive to biological activity (Maurya et al., 2013).
Furthermore, studies like "Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs" by Chen et al. (2011) demonstrate the anticancer potential of quinoline derivatives. The structural modifications and substitutions on the quinoline core, such as those present in the compound of interest, play a crucial role in defining their bioactivity and specificity against cancer cell lines (Chen et al., 2011).
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-3-7-19(8-4-17)26(29)22-16-28(15-18-5-9-20(31-2)10-6-18)23-14-25-24(32-11-12-33-25)13-21(23)27(22)30/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDCDRMSBGWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2836775.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2836784.png)

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836787.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2836790.png)



![5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2836796.png)